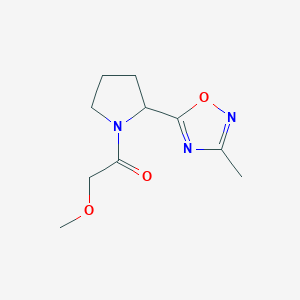

2-Methoxy-1-(2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Methoxy-1-(2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)ethanone” is a chemical compound that contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, such as the compound , can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives has been studied by single crystal X-ray diffraction method . Intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives are actively employed in organic synthesis . The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to its low aromaticity and the presence of the weak O–N bond .Scientific Research Applications

Solvent Applications:

2-Methoxyethanol serves as a solvent in several contexts:

- Varnishes, Dyes, and Resins : Due to its solvency properties, it finds use in varnish formulations, dye production, and resin processing .

- Organometallic Chemistry : It plays a crucial role in the synthesis of Vaska’s complex and related compounds, such as carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) .

Biological and Pharmacological Activities:

Imidazole derivatives, including 2-Methoxyethanol, exhibit a wide range of biological effects:

- Antibacterial and Antimycobacterial Activity : Some derivatives of 1,3-diazole (imidazole) demonstrate antibacterial and antimycobacterial properties .

- Anti-Inflammatory and Analgesic Effects : Specific indole derivatives containing imidazole moieties have been associated with anti-inflammatory and analgesic activities .

- Antioxidant Properties : Imidazole-based compounds may exhibit antioxidant effects, contributing to cellular protection .

- Antiviral Activity : Certain imidazole derivatives have demonstrated antiviral potential .

- Antiulcer and Antiprotozoal Effects : Imidazole-containing drugs, including 2-Methoxyethanol derivatives, have been explored for their antiulcer and antiprotozoal properties .

Drug Development and Therapeutic Potential:

Imidazole’s versatility makes it a valuable synthon in drug development. Commercially available drugs containing the 1,3-diazole ring include:

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years , indicating a promising future direction in this field.

properties

IUPAC Name |

2-methoxy-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-7-11-10(16-12-7)8-4-3-5-13(8)9(14)6-15-2/h8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESBWBRCNNPORV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CCCN2C(=O)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-1-(2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((2-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2539604.png)

![N-(3,4-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2539605.png)

![3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2539606.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2539613.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2539617.png)

![[1-(Adamantan-1-yl)ethyl]urea](/img/structure/B2539623.png)